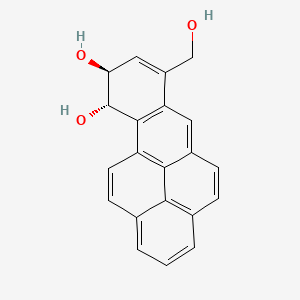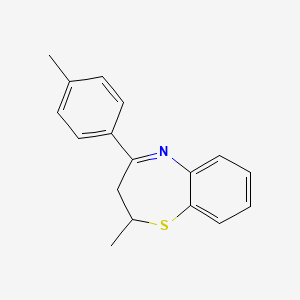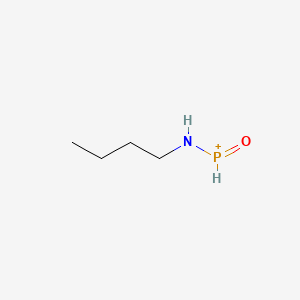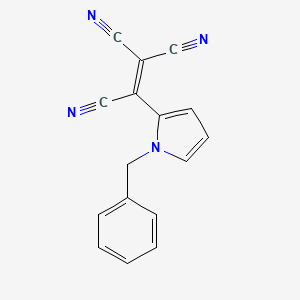
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, also known as 2-(Tricyanovinyl)-1-benzylpyrrole, is an organic compound with the molecular formula C16H10N4. This compound is characterized by the presence of a benzyl group attached to a pyrrole ring, which is further connected to an ethenetricarbonitrile moiety. It is a versatile compound with significant applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, typically involves the reaction of 1-benzylpyrrole with tricyanovinyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrole nitrogen attacks the tricyanovinyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反应分析
Types of Reactions
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and pyrrole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.
相似化合物的比较
Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, can be compared with other similar compounds such as:
1-Benzylpyrrole: Lacks the tricyanovinyl group, making it less reactive.
2-(Tricyanovinyl)pyrrole: Lacks the benzyl group, affecting its solubility and reactivity.
1-Benzyl-2-(tricyanovinyl)benzene: Similar structure but with a benzene ring instead of a pyrrole ring, leading to different chemical properties.
The uniqueness of Ethenetricarbonitrile, (1-benzyl-2-pyrrolyl)-, lies in its combination of the benzyl and tricyanovinyl groups attached to the pyrrole ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
73927-55-6 |
|---|---|
分子式 |
C16H10N4 |
分子量 |
258.28 g/mol |
IUPAC 名称 |
2-(1-benzylpyrrol-2-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H10N4/c17-9-14(10-18)15(11-19)16-7-4-8-20(16)12-13-5-2-1-3-6-13/h1-8H,12H2 |
InChI 键 |
SWHDMUGSDSLCTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


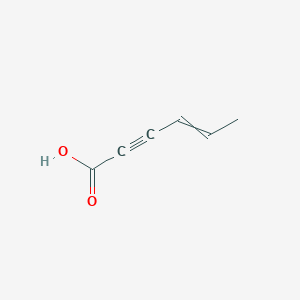

![N-[4-[(2-oxo-3H-1,3-benzoxazol-7-yl)sulfamoyl]phenyl]acetamide](/img/structure/B14440184.png)
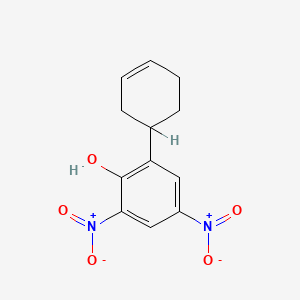

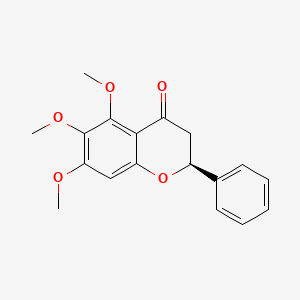
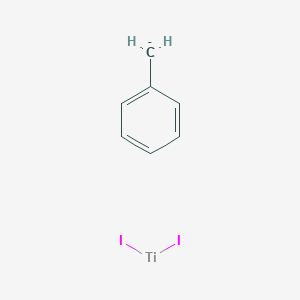
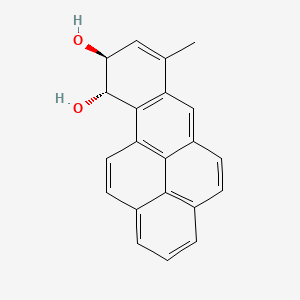

![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
